Dibromosulphthalein
Overview
Description
Dibromosulphthalein is a synthetic organic compound primarily used as a diagnostic dye in medical research. It is known for its ability to bind to plasma proteins and its use in liver function tests. The compound is characterized by its molecular formula, C20H12Br2O10S2, and a molecular weight of 636.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromosulphthalein can be synthesized through the bromination of sulphthalein. The process involves the reaction of sulphthalein with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like Raney nickel, resulting in the formation of de-brominated products.
Substitution: this compound can participate in substitution reactions where the bromine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Raney nickel and sodium borohydride are frequently used reducing agents.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: De-brominated products.
Substitution: Compounds with different halogen or other substituents replacing the bromine atoms.
Scientific Research Applications
Dibromosulphthalein has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving halogenated compounds.
Biology: Employed in studies of hepatic transport and biliary excretion in animal models.
Medicine: Utilized in liver function tests to assess hepatic uptake and excretion capabilities.
Industry: Applied in the production of diagnostic dyes and other brominated organic compounds.
Mechanism of Action
Dibromosulphthalein exerts its effects by binding to plasma proteins and being transported to the liver. In the liver, it is taken up by hepatocytes and excreted into bile. The compound’s interaction with hepatic transport proteins and its subsequent biliary excretion are key aspects of its mechanism of action .
Comparison with Similar Compounds
Sulfobromophthalein: Another diagnostic dye used in liver function tests.
Bromsulphthalein: Similar in structure and function, used for hepatic transport studies.
Uniqueness: Dibromosulphthalein is unique due to its specific binding affinity to plasma proteins and its stability in various conditions. Unlike some similar compounds, it exhibits resistance to β-glucuronidase and arylsulfatase, making it particularly useful in certain diagnostic applications .
Properties
IUPAC Name |
[4-[4,7-dibromo-3-oxo-1-(4-sulfooxyphenyl)-2-benzofuran-1-yl]phenyl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O10S2/c21-15-9-10-16(22)18-17(15)19(23)30-20(18,11-1-5-13(6-2-11)31-33(24,25)26)12-3-7-14(8-4-12)32-34(27,28)29/h1-10H,(H,24,25,26)(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANIYWVYGNJWIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(C3=C(C=CC(=C3C(=O)O2)Br)Br)C4=CC=C(C=C4)OS(=O)(=O)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169197 | |
Record name | Dibromosulphthalein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17199-35-8 | |
Record name | Dibromosulphthalein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017199358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibromosulphthalein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.